2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride is a chemical compound with the molecular formula C8H4ClF4NO. It is known for its unique structure, which includes a trifluoromethyl group and a benzimidoyl chloride moiety.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride with hydroxylamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The benzimidoyl chloride moiety can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-N-hydroxy-6-(trifluoromethyl)benzimidoyl Chloride can be compared with similar compounds such as:
2-Fluoro-6-(trifluoromethyl)benzoyl Chloride: This compound lacks the hydroxylamine group, making it less reactive in certain types of chemical reactions.
2-Fluoro-6-(trifluoromethyl)benzonitrile: This compound has a nitrile group instead of a benzimidoyl chloride moiety, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H4ClF4NO |
---|---|
Molekulargewicht |
241.57 g/mol |
IUPAC-Name |
2-fluoro-N-hydroxy-6-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)6-4(8(11,12)13)2-1-3-5(6)10/h1-3,15H |
InChI-Schlüssel |
QPNCFPHDBHUWLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=NO)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.